molecular formula C12H9NO B6256089 10H-chromeno[3,2-c]pyridine CAS No. 261-24-5

10H-chromeno[3,2-c]pyridine

Cat. No.: B6256089
CAS No.: 261-24-5
M. Wt: 183.21 g/mol
InChI Key: DEOGEGDPZGZIAG-UHFFFAOYSA-N
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Description

10H-Chromeno[3,2-c]pyridine is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its significant potential in multidisciplinary research, particularly in neuroscience and oncology. This high-purity compound serves as a key synthetic precursor for developing novel multi-target directed ligands (MTDLs). Researchers are exploring its derivatives as potent inhibitors of human monoamine oxidase (MAO) and cholinesterase enzymes, making it a promising scaffold for investigating new therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's . Beyond neuroscience, this chromenopyridine core demonstrates notable antitumor activity. Recent studies indicate that certain derivatives, specifically those bearing a 1H-indol-3-yl fragment, exhibit antiproliferative effects against a panel of human tumor cell lines, including breast (MCF-7), colon (HCT116), and cisplatin-resistant ovarian (SK-OV-3) cancer cells, with IC50 values in the low micromolar range . The compound is provided as a high-quality reference standard for use in synthetic organic chemistry and drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

261-24-5

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

10H-chromeno[3,2-c]pyridine

InChI

InChI=1S/C12H9NO/c1-2-4-11-9(3-1)7-10-8-13-6-5-12(10)14-11/h1-6,8H,7H2

InChI Key

DEOGEGDPZGZIAG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C=NC=C3

Purity

95

Origin of Product

United States

Natural Occurrence and Isolation of 10h Chromeno 3,2 C Pyridine Alkaloids

Isolation from Fungal Metabolites

In 2013, a significant contribution to the field was the isolation of an alkaloid with a 10H-chromeno[3,2-c]pyridine core from a Penicillium species. mdpi.com Specifically, 7-hydroxy-8-methoxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid was isolated from the cultures of Penicillium sp. I09F 484. mdpi.com This discovery highlighted the potential of Penicillium fungi as a source for this class of compounds.

More recently, in 2023, researchers screening metabolites from an endophytic fungus, Aspergillus lentulus, derived from cigar tobacco leaves, isolated two known this compound alkaloids. mdpi.comresearchgate.net This finding underscores the importance of exploring endophytic fungi from unique environments as a potential reservoir of novel and known bioactive compounds.

A saprotrophic fungus, Lachnum sp. IW157, found growing on the common reed grass Phragmites communis, was the source of Diaporphasine E, a compound containing the chromeno[3,2-c]pyridine skeleton. mdpi.com This isolation from a saprotrophic fungus expands the ecological niches where these alkaloids can be found.

An endophytic fungus, Phomopsis sp. HNY29-2B, isolated from the mangrove plant Acanthus ilicifolius, was found to produce Phomochromenone C, a metabolite featuring the this compound framework. mdpi.com This compound was later also isolated from Phomopsis asparagi DHS-48, sourced from the Chinese mangrove Rhizophora mangle. mdpi.com

Fungal SourceIsolated Compound(s)
Penicillium sp. I09F 4847-hydroxy-8-methoxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid mdpi.com
Aspergillus lentulusTwo known this compound alkaloids mdpi.comresearchgate.net
Lachnum sp. IW157Diaporphasine E mdpi.com
Phomopsis sp. HNY29-2BPhomochromenone C mdpi.com
Phomopsis asparagi DHS-48Phomochromenone C mdpi.com

Isolation from Plant Sources

The plant kingdom, a traditional and rich source of medicinal compounds, has also yielded several this compound alkaloids. The genus Thalictrum has been a particularly fruitful area of investigation.

Thalictrum Species (e.g., Thalictrum microgynum, Thalictrum scabrifolium, Thalictrum finetii)

Recent years have seen a series of publications from Chinese research groups detailing the isolation and identification of chromenopyridine alkaloids from various Thalictrum species. mdpi.com

From the whole plants of Thalictrum scabrifolium , multiple this compound alkaloids have been isolated. One study reported the isolation of three novel compounds of this class. mdpi.com Another investigation of the same plant species led to the discovery of two new antibacterial chromeno[3,2-c]pyridine alkaloids: 9-acetyl-7-methoxy-3-methyl-10H-chromeno[3,2-c]pyridin-10-one and 8-acetyl-7-methoxy-3-methyl-10H-chromeno[3,2-c]pyridin-10-one. researchgate.net

Research on Thalictrum finetii has also been productive, with the isolation of two new chromeno[3,2-c]pyridine derivatives. researchgate.net These compounds were identified as 8-acetyl-3-(hydroxymethyl)-7-methoxy-10H-chromeno[3,2-c]pyridin-10-one and 8-acetyl-3-isopropyl-7-methoxy-10H-chromeno[3,2-c]pyridin-10-one. researchgate.net

Furthermore, the exploration of Thalictrum microgynum resulted in the isolation of two new alkaloids that feature the chromeno[3,2-c]pyridine skeleton. mdpi.com

Plant SourceIsolated Compound(s)
Thalictrum scabrifoliumThree novel this compound alkaloids mdpi.com
9-acetyl-7-methoxy-3-methyl-10H-chromeno[3,2-c]pyridin-10-one researchgate.net
8-acetyl-7-methoxy-3-methyl-10H-chromeno[3,2-c]pyridin-10-one researchgate.net
Thalictrum finetii8-acetyl-3-(hydroxymethyl)-7-methoxy-10H-chromeno[3,2-c]pyridin-10-one researchgate.net
8-acetyl-3-isopropyl-7-methoxy-10H-chromeno[3,2-c]pyridin-10-one researchgate.net
Thalictrum microgynumTwo new alkaloids with a chromeno[3,2-c]pyridine skeleton mdpi.com

Synthetic Methodologies for 10h Chromeno 3,2 C Pyridine Derivatives

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of the chromeno[3,2-c]pyridine core, involving the intramolecular formation of one of the heterocyclic rings.

Cyclization of Pyridyl Phenyl Ethers

A prominent strategy for constructing the chromeno[3,2-c]pyridine system is the intramolecular cyclization of appropriately substituted pyridyl phenyl ethers. This method involves forming the pyran ring by cyclizing a phenyl ether attached to a pyridine (B92270) core.

One of the earliest examples involved a four-step sequence starting with the condensation of 4-chloro-3-nitropyridine (B21940) with phenol (B47542) to yield 3-nitropyridyl phenyl ether. mdpi.com Subsequent reduction of the nitro group to an amine, followed by diazotization and cyanation, produced a cyanopyridyl phenyl ether. The final, high-temperature cyclization using sulfuric acid afforded the target 10H-chromeno[3,2-c]pyridine, albeit in a low yield. mdpi.com

More recent applications have refined this approach for the synthesis of related chromeno[3,2-c]quinolines. Phenyl pyridyl ethers, derived from 4-chloro-3-nitro substituted quinolones and salicylaldehydes or salicylic (B10762653) acids, undergo cyclization when refluxed in benzene. mdpi.com Another variation involves a six-step synthesis culminating in the cyclization of a pyridyl phenyl ether bearing a carboxylic acid group, using trifluoroacetic anhydride (B1165640) to yield the target chromeno[3,2-c]quinoline in high yield (81%). mdpi.com

Furthermore, the synthesis of a specific chronic hepatitis B virus cccDNA reducer involved a copper-catalyzed O-arylation between methyl 4,6-dicholonicotinate and 2-fluorophenol. mdpi.com After hydrolysis of the resulting ester, the subsequent ether intermediate was cyclized using sulfuric acid at 100 °C to form the desired chromeno[3,2-c]pyridine derivative. mdpi.com

Table 1: Examples of Cyclization of Pyridyl Phenyl Ethers

Starting Materials Cyclization Conditions Product Yield
Cyanopyridyl phenyl ether H₂SO₄, 195 °C This compound 10% mdpi.com
Phenyl pyridyl ether (from 4-chloro-3-nitro quinolone and salicylaldehyde) Benzene, reflux Chromeno[3,2-c]quinoline Not specified mdpi.com
Pyridyl phenyl ether with carboxylic acid group Trifluoroacetic anhydride, THF/DCM, 0 °C to RT Chromeno[3,2-c]quinoline 81% mdpi.com

Acid-Promoted Cascade Cyclization of Propargyl Alcohol Derivatives

An efficient method for synthesizing fused heterocycles like chromeno[3,2-c]pyridines involves an acid-promoted cascade cyclization of aryl-substituted propargyl alcohol derivatives. mdpi.com In a notable example, phenol derivatives containing a p-hydroxybenzylamine unit and a propargyl alcohol moiety were used as substrates. mdpi.com This process initiates a cascade of reactions under acidic conditions, leading to the formation of the chromeno[3,2-c]pyridine skeleton in moderate yields. mdpi.com Propargyl alcohols are versatile bifunctional compounds, and their cyclization reactions are a key method for creating a variety of heterocyclic structures. sioc-journal.cn

TMSCl-Promoted Cyclization of 3-Formylchromone with Anilines (for related systems)

While not directly yielding 10H-chromeno[3,2-c]pyridines, a related and important reaction is the trimethylsilyl (B98337) chloride (TMSCl)-promoted cyclization of 3-formylchromone with anilines, which produces 7H-chromeno[3,2-c]quinolin-7-ones. mdpi.comenamine.net This reaction serves as a versatile procedure for creating the fused quinoline (B57606) analogue of the target pyridine system. enamine.net When a solution of 3-formylchromone and various anilines is heated in dimethylformamide (DMF) in the presence of TMSCl, the corresponding chromeno[3,2-c]quinolines are obtained in moderate to good yields (39–67%). mdpi.com The methodology is valued for its simplicity and efficiency. enamine.netresearchgate.net

Table 2: TMSCl-Promoted Synthesis of 7H-Chromeno[3,2-c]quinolin-7-one Derivatives

Aniline Substituent Solvent/Catalyst Temperature Yield
4-Methoxy DMF/TMSCl 100 °C 67% mdpi.com
4-Methyl DMF/TMSCl 100 °C 64% mdpi.com
4-Chloro DMF/TMSCl 100 °C 55% mdpi.com

Condensation Reactions

Condensation reactions provide another major route to the chromeno[3,2-c]pyridine framework, typically involving the reaction of an enamine with a salicylaldehyde (B1680747) derivative.

Condensation of Heterocyclic Morpholine (B109124) Enamines with Salicylaldehydes

The synthesis of 2,3-dihydrochromeno[3,2-c]pyridines can be achieved through a multi-stage process that begins with the condensation of morpholine with N-methylpiperidone. nih.gov This initial step forms a heterocyclic enamine. The subsequent cyclization of this enamine with various substituted salicylaldehydes leads to an intermediate hexahydrochromeno[3,2-c]pyridine. nih.gov

Condensation of Enamines and Salicylaldehydes

Following the initial condensation and cyclization, the intermediate hexahydrochromeno[3,2-c]pyridine is not isolated but is subjected to further reaction. nih.gov By boiling the intermediate in o-xylene (B151617), a dehydration and aromatization process occurs, yielding the final 2,3-dihydro-1H-chromeno[3,2-c]pyridine derivatives. nih.govmdpi.com This sequence has been utilized to synthesize a variety of derivatives with different substituents on the chromene ring. nih.govresearchgate.net For instance, starting with 1,2,3,4-tetrahydro-2-methylchromeno[3,2-c]pyridin-10-ones, a range of about twenty different molecules sharing the 1H-chromeno[3,2-c]pyridine scaffold have been synthesized. researchgate.netmdpi.com

Table 3: Synthesis of 2,3-Dihydro-1H-chromeno[3,2-c]pyridine Derivatives

Salicylaldehyde Substituent Final Product
Unsubstituted 2,3-Dihydro-2-methyl-1H-chromeno[3,2-c]pyridine nih.gov
5-Bromo 8-Bromo-2,3-dihydro-2-methyl-1H-chromeno[3,2-c]pyridine mdpi.com

Reaction of 3-Carbonyl Chromones with N-Nucleophiles

A key strategy for constructing the this compound framework involves the reaction of 3-carbonyl chromones with various nitrogen-containing nucleophiles. In one approach, 2-methyl-3-carbonyl chromones are first reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDA) to form 2-(2-dimethylaminoethenyl)chromones. nih.gov These intermediates then undergo a 1,6-addition-elimination sequence with N-nucleophiles, leading to the formation of enamines. Subsequent cyclization of these enamines in refluxing acetic acid yields the desired chromeno[3,2-c]pyridines. nih.gov For instance, the reaction with N-acetylhydrazine followed by cyclization and subsequent heating in ethylene (B1197577) glycol produces the corresponding N-acetylated and de-acetylated chromeno[3,2-c]pyridines in good yields. nih.gov

Another variation of this method utilizes 3-carbonyl chromones which are condensed with DMFDA. The resulting chromones react with N-nucleophiles in refluxing ethanol (B145695) to afford either chromeno[3,2-c]pyridines or chromeno[3,2-c]pyridinium salts, depending on the nature of the nucleophile. nih.gov

Furthermore, the intramolecular cyclization of a 4-fluoropyridine (B1266222) derivative bearing a 3-carbonyl moiety has been employed. This was achieved by activating the fluorine atom for nucleophilic substitution, followed by heating in pyridinium (B92312) chloride to furnish the chromeno[3,2-c]pyridine core in high yield. nih.gov

A more recent and unusual method involves the reaction of N-phenyl-C-chromonyl nitrones, generated from the condensation of 3-formylchromones with phenylhydroxylamine, with a zwitterionic allenoate. This [5+3] cycloaddition reaction provides a novel entry to the chromeno[3,2-c]pyridine system. nih.gov

Condensation of 3-Acetylcoumarin (B160212) with Ketonic Compounds and Cyanoacetamide

The condensation of 3-acetylcoumarin with various reagents provides another avenue to chromeno[3,2-c]pyridine derivatives. While direct reactions of 3-acetylcoumarin leading to this specific scaffold are less commonly detailed, related transformations highlight the versatility of coumarin (B35378) precursors. For instance, refluxing 3-acetylcoumarin with specific esters or cyanoacetamide in dimethylformamide (DFA) has been shown to produce chromeno[3,2-c]pyridines in moderate to good yields. mdpi.com

Ammonium (B1175870) Acetate-Mediated Cyclocondensation Reactions

Ammonium acetate (B1210297) serves as a versatile reagent, often acting as both a catalyst and a source of ammonia, in the synthesis of pyridine rings. In the context of this compound synthesis, it plays a crucial role in cyclocondensation reactions.

One notable application involves a two-step procedure starting from ethyl coumarin-3-carboxylates and 1-alkyl-4-piperidones. The initial Michael addition is followed by cleavage of the resulting adduct with ammonia, generated in situ from ammonium acetate, upon heating. This sequence leads to the formation of hexahydrobenzopyrano[3,2-c]pyridines. mdpi.com

A more direct, three-component domino reaction has also been developed. This method involves the reaction of 3-(1-alkynyl)chromones, aldehydes, and ammonium acetate. In this cascade, NH-aldimines are generated in situ from the aldehydes and ammonium acetate, which then act as nucleophiles in a Michael addition to the alkynyl chromone (B188151), followed by further transformations to yield chromeno[3,2-c]pyridines. mdpi.com

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, offering advantages in terms of atom economy and operational simplicity. nih.govresearchgate.net

One-Pot Three-Component Approaches

Several one-pot, three-component syntheses for this compound derivatives have been reported. A facile method for the synthesis of chromeno[3,2-c]pyridine-1,9-diones involves the SnCl₂·2H₂O-mediated reaction of 4-hydroxypyridine-2-ones, aldehydes, and dimedone in ethanol. mdpi.com This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and another Knoevenagel condensation. mdpi.com

Another three-component strategy involves the reaction of salicylaldehydes, C-H acids, and various nucleophiles. nih.govmdpi.com While optimizing such a reaction with salicylaldehyde, 4-methylpiperidine, and 1H-indole, researchers found that the choice of solvent and catalyst is critical, with the desired chromeno[3,2-c]pyridine derivative being formed in modest yield in trifluoroethanol. nih.gov

The synthesis of 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids has been achieved through a multicomponent reaction of salicylaldehydes, malononitrile (B47326) dimer, and malonic acid in DMSO. nih.gov This highlights the potential of MCRs to generate structurally diverse chromenopyridine systems.

Reactions Involving 3-Formyl Chromone, 2-Aminopyridines, and N¹-(prop-2-ynyl)arylamides

While a specific reaction involving the three components 3-formyl chromone, 2-aminopyridines, and N¹-(prop-2-ynyl)arylamides for the synthesis of 10H-chromeno[3,2-c]pyridines is not explicitly detailed in the provided context, the reactivity of 3-formylchromone is well-established in various condensation and cycloaddition reactions. nih.govnih.govmdpi.com For instance, 3-formylchromone has been reacted with anilines in the presence of TMSCl to produce chromeno[3,2-c]quinolines, a structurally related system. mdpi.com The Ugi adducts derived from 3-formylchromone, o-haloanilines, isocyanides, and carboxylic acids can undergo intramolecular C-arylation to form complex fused systems. mdpi.com This suggests the potential for designing novel MCRs involving 3-formyl chromone and suitable amino- and propargyl-containing reactants to access the this compound scaffold.

Domino and Tandem Reaction Sequences

Domino and tandem reactions are powerful tools in organic synthesis, enabling the formation of multiple bonds in a single, uninterrupted sequence without the isolation of intermediates. youtube.com

An acid-promoted cascade cyclization of aryl group-substituted propargyl alcohol derivatives containing a p-hydroxybenzylamine unit has been utilized to synthesize a chromeno[3,2-c]pyridine derivative in moderate yield. mdpi.com

Another example is a domino three-component reaction for the direct synthesis of chromeno[3,2-c]pyridines. This reaction involves the in situ generation of NH-aldimines from aldehydes and ammonium acetate, which then react with 3-(1-alkynyl)chromones in a cascade sequence to afford the final products. mdpi.com

Furthermore, a palladium-catalyzed tandem C–H alkenylation/C–O cyclization has been developed for the synthesis of chromeno[3,2-c]quinolines, demonstrating the utility of transition-metal catalysis in constructing these fused heterocyclic systems. mdpi.com

Research Findings on

The following table summarizes selected synthetic methodologies and their key findings for the preparation of this compound derivatives.

Methodology Starting Materials Key Reagents/Conditions Product Type Yield Reference
Reaction of 3-Carbonyl Chromones with N-Nucleophiles2-(2-dimethylaminoethenyl)chromones, N-nucleophilesAcetic acid, refluxChromeno[3,2-c]pyridines70-80% nih.gov
Reaction of 3-Carbonyl Chromones with N-Nucleophiles3-Carbonyl chromones, N,N-dimethylformamide dimethyl acetal, N-nucleophilesEthanol, refluxChromeno[3,2-c]pyridines or pyridinium saltsNot specified nih.gov
Ammonium Acetate-Mediated CyclocondensationEthyl coumarin-3-carboxylates, 1-alkyl-4-piperidonesAmmonium acetate, heatHexahydrobenzopyrano[3,2-c]pyridinesNot specified mdpi.com
One-Pot Three-Component Reaction4-Hydroxypyridine-2-ones, aldehydes, dimedoneSnCl₂·2H₂O, ethanol, 70 °CChromeno[3,2-c]pyridine-1,9-dionesNot specified mdpi.com
Domino Three-Component Reaction3-(1-Alkynyl)chromones, aldehydes, ammonium acetateNot specifiedChromeno[3,2-c]pyridines21-85% mdpi.com
Acid-Promoted Cascade CyclizationAryl group-substituted propargyl alcohol derivatives with a p-hydroxybenzylamine unitAcidChromeno[3,2-c]pyridineModerate mdpi.com

Michael Addition/O-Cyclization/Elimination Routes

A robust and efficient method for synthesizing novel this compound derivatives involves a tandem sequence of Michael addition, intramolecular O-cyclization, and elimination. mdpi.comnih.gov This cascade reaction provides a straightforward route to the fused heterocyclic system from readily available starting materials.

The process commences with the reaction between 3,5-((E)-arylidene)-1-alkylpiperidin-4-ones and various cyclic 1,3-diketones. mdpi.comnih.gov The reaction is typically conducted in refluxing acetic acid. The proposed mechanism begins with a Michael addition of the enolizable 1,3-dicarbonyl compound to the α,β-unsaturated ketone system of the piperidinone derivative. This is followed by an intramolecular O-cyclization, where the hydroxyl group from the enol attacks one of the carbonyl groups of the diketone moiety. The final step is an elimination of a water molecule, leading to the formation of the aromatic pyridine ring fused to the chromene core. mdpi.comresearchgate.net This one-pot operation is advantageous as it avoids the isolation of intermediates and generally provides excellent yields. mdpi.comnih.gov

An attempt to perform this as a three-component reaction, starting from N-alkylpiperidones, aryl aldehydes, and cyclohexane-1,3-diones, was reported to be unsuccessful, yielding xanthene derivatives instead of the desired chromenopyridines. mdpi.com This highlights the importance of the pre-formed 3,5-((E)-arylidene)-1-alkylpiperidin-4-one for the success of this specific cascade reaction.

Table 1: Synthesis of 10H-Chromeno[3,2-c]pyridines via Michael Addition/O-Cyclization/Elimination

Starting Material 1 (Piperidinone Derivative) Starting Material 2 (1,3-Diketone) Product Yield (%) Reference
3,5-Bis(phenylidene)-1-methylpiperidin-4-one Cyclohexane-1,3-dione 2,4-Diphenyl-1,2,3,4,6,7,8,9-octahydro-1-methyl-10H-chromeno[3,2-c]pyridin-10-one 85% mdpi.com
3,5-Bis(4-chlorophenylidene)-1-methylpiperidin-4-one Cyclohexane-1,3-dione 2,4-Bis(4-chlorophenyl)-1,2,3,4,6,7,8,9-octahydro-1-methyl-10H-chromeno[3,2-c]pyridin-10-one 88% mdpi.com

Solvent-Involved One-Pot Syntheses

One-pot syntheses are highly valued for their efficiency, and methods involving the solvent as a reactant or a crucial promoter are particularly elegant. For the synthesis of related chromenopyridine systems, a p-Toluenesulfonic acid (TsOH)-catalyzed one-pot, three-component reaction has been successfully developed. mdpi.com In a study, the reaction was performed in a water/ethanol mixture, which acts as the reaction medium and facilitates the key steps of the cascade. mdpi.com This process involves the in-situ generation of arylglyoxal, a Knoevenagel condensation with quinoline-2,4-dione, and a subsequent Michael addition of a nucleophile like β-naphthol, followed by O-cyclization and elimination to furnish benzo researchgate.netnih.govchromeno[3,2-c]quinolones. mdpi.com

Another notable one-pot approach is a domino three-component reaction involving 3-(1-alkynyl)chromones, various aldehydes, and ammonium acetate. mdpi.com In this cascade, NH-aldimines are generated in situ from the aldehyde and ammonium acetate. These aldimines then act as nucleophiles in a Michael addition to the alkynylchromone, triggering a series of transformations that result in the formation of this compound derivatives in yields ranging from 21% to 85%. mdpi.com

Palladium-Catalyzed Intramolecular Arylation

Modern transition-metal catalysis offers powerful tools for the construction of complex heterocyclic systems. A ligand-free, palladium-catalyzed intramolecular C-arylation has been effectively used to construct the this compound skeleton. mdpi.com

This strategy begins with the synthesis of Ugi adduct chromones. These adducts are prepared from 3-formylchromone, o-haloanilines, isocyanides, and carboxylic acids. The resulting molecule contains a chromone core and an ortho-halophenyl group suitably positioned for cyclization. Upon treatment with a palladium catalyst, an intramolecular C-C bond is formed between the C-2 or C-3 position of the chromone and the ortho-halophenyl group. mdpi.com This arylation reaction proceeds in favor of C-C bond formation over the potential C-N coupling between the halide and the amide nitrogen, leading to the desired fused ring system. mdpi.com This method provides a novel entry into the chromeno[3,2-c]pyridine framework, showcasing the versatility of palladium catalysis in heterocyclic synthesis.

Table 2: Palladium-Catalyzed Synthesis of a this compound Derivative

Reactant Catalyst/Conditions Product Structure Yield (%) Reference

Synthesis from Coumarins and Cyanoacetamides under Basic Conditions

The reaction between coumarins and cyanoacetamide derivatives under basic conditions provides another route to the chromenopyridine core, although the regiochemical outcome can be highly dependent on the specific substrates and reaction conditions. While some reactions of this type yield other isomers, conditions have been identified for the synthesis of 10H-chromeno[3,2-c]pyridines. mdpi.com

For instance, heating a coumarin derivative with cyanoacetamide in a solvent such as dimethylformamide (DFA) under reflux can lead to the formation of this compound-diones. mdpi.com This transformation is significant as it builds the pyridine portion of the scaffold using a simple and common reagent, cyanoacetamide, which acts as a source of nitrogen and incorporates into the final ring structure. Yields for this type of reaction have been reported in the range of 30–70%. mdpi.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which aim to make chemical processes more environmentally benign, have been applied to the synthesis of 10H-chromeno[3,2-c]pyridines. These approaches often involve the use of alternative energy sources like microwaves or the implementation of one-pot, multi-component reactions to improve atom economy and reduce waste. mdpi.com

A notable example is a one-pot, two-step process that utilizes microwave irradiation. mdpi.com The first step is a microwave-promoted condensation of 3-formylchromone with an aminopyridine derivative to form a Schiff base intermediate. This is immediately followed by a microwave-assisted hetero-Diels-Alder reaction with an N-(prop-2-yn-1-yl)arylamide, catalyzed by indium triflate. mdpi.com This sequence rapidly assembles the complex this compound structure in good yields. The use of microwaves significantly reduces reaction times compared to conventional heating, and indium triflate is a water-tolerant Lewis acid catalyst, adding to the method's green credentials.

Additionally, the previously mentioned one-pot, three-component reaction catalyzed by TsOH in a water/ethanol mixture can also be considered a green approach due to the use of water as a co-solvent and the high atom economy of the cascade process. mdpi.com

Table 3: Green Synthesis Approaches for this compound Derivatives

Method Key Features Starting Materials Product Example Yield (%) Reference
Microwave-Assisted Hetero-Diels-Alder Microwave heating, Indium triflate catalyst, One-pot two-step 3-Formylchromone, 2-Amino-3-methylpyridine, N-(prop-2-yn-1-yl)benzamide 1-Benzamido-4-methyl-5H-chromeno[3,2-c]pyridin-5-one 78% mdpi.com

Chemical Reactivity and Derivatization of the 10h Chromeno 3,2 C Pyridine Core

Functionalization at Specific Positions (e.g., C1, C6, C8, C10)

The 10H-chromeno[3,2-c]pyridine core can be functionalized at several positions, enabling the synthesis of a library of compounds with varied properties. mdpi.comnih.gov Key positions for substitution include C1, C6, C8, and C10. mdpi.comnih.gov

For instance, the introduction of a phenylethynyl group at the C1 position has been a focus of research. mdpi.comnih.gov This is often achieved through a cross-coupling reaction of 1,2,3,4-tetrahydrochromeno[3,2-c]pyridin-10-ones with terminal alkynes. mdpi.com The reaction is typically catalyzed by a copper(I) iodide (CuI) and diisopropyl azodicarboxylate (DIAD) system in a solvent like tetrahydrofuran (B95107) (THF). mdpi.com This process likely involves the initial oxidation of the tetrahydropyridine (B1245486) ring by DIAD to form a pyridinium (B92312) salt, which then undergoes alkynylation with a copper acetylide. mdpi.com

Substituents can also be introduced at the C6 and C8 positions of the chromene ring system. mdpi.comnih.gov These modifications are often incorporated into the starting materials, such as substituted salicylic (B10762653) aldehydes, which are then used in the construction of the chromenopyridine core. nih.gov Examples of substituents at these positions include methoxy (B1213986) and ethoxy groups. mdpi.com

The C10 position is another site for functionalization, particularly for the introduction of bulky groups like the 1H-indol-3-yl fragment. mdpi.comnih.gov This can be achieved by reacting 2,3-dihydrochromeno[3,2-c]pyridines with indole (B1671886) under microwave-assisted conditions in a solvent like trifluoroethanol. mdpi.com

Ring Saturation Modifications (e.g., 2,3-dihydro, 1,2,3,4-tetrahydro derivatives)

Modifications to the saturation level of the pyridine (B92270) ring within the chromeno[3,2-c]pyridine system are a key strategy for diversifying the chemical space of these compounds. mdpi.comnih.gov The primary starting points for many synthetic routes are the 1,2,3,4-tetrahydro-2-methylchromeno[3,2-c]pyridin-10-ones (1,2,3,4-THCP-10-ones) and the 2,3-dihydro-2-methyl-1H-chromeno[3,2-c]pyridines (2,3-DHPCs). mdpi.comnih.govnih.gov

The synthesis of 2,3-dihydro derivatives can be accomplished by heating the corresponding hexahydrochromeno[3,2-c]pyridine intermediate in o-xylene (B151617) with para-toluenesulfonic acid and hydroquinone. mdpi.com This reaction proceeds via a Dean-Stark trap to remove water and drive the reaction to completion. mdpi.com The 1,2,3,4-tetrahydro derivatives are often synthesized through multi-step procedures, starting from the condensation of morpholine (B109124) with N-methylpiperidone, followed by cyclization with substituted salicylic aldehydes. nih.gov

These variations in saturation significantly influence the biological activity of the resulting compounds. nih.govnih.gov

Introduction of Various Substituents (e.g., phenylethynyl, indolyl, halogen, alkyl)

A wide range of substituents has been successfully introduced onto the this compound scaffold, leading to compounds with diverse pharmacological profiles. nih.govmdpi.com

Phenylethynyl groups are typically introduced at the C1 position via a copper-catalyzed cross-coupling reaction with phenylacetylene. mdpi.com This reaction has been shown to be effective for various substituted chromenopyridinones. mdpi.com

Indolyl moieties have been incorporated at the C10 position. mdpi.comnih.gov The synthesis involves the reaction of 2,3-dihydrochromeno[3,2-c]pyridines with indole or substituted indoles, often under microwave irradiation. mdpi.com

Halogen atoms , such as chlorine, have been introduced at the C8 position. For example, 8-chloro-10-(1H-indol-3-yl)-2-methyl-2,3,4,10-tetrahydro-1H-chromeno[3,2-c]pyridines have been synthesized. mdpi.com

Alkyl groups are commonly found at the N2 position of the pyridine ring. These are often introduced early in the synthetic sequence, for example, by using N-alkyl-4-piperidones as starting materials. nih.gov Examples include methyl, ethyl, and isopropyl groups. mdpi.com

Below is a table summarizing some of the synthesized derivatives and their key features:

Compound IDCore StructureSubstituent at C1Substituent at C6Substituent at N2Substituent at C10Reference
3a 1H-Chromeno[3,2-c]pyridine-10(2H)-onePhenylethynyl-Methyl- mdpi.com
3b 1H-Chromeno[3,2-c]pyridine-10(2H)-onePhenylethynylMethoxyMethyl- mdpi.com
3d 1,2-Dihydro-10H-chromeno[3,2-c]pyridin-10-onePhenylethynylEthoxyIsopropyl- mdpi.com
6c 2,3,4,10-Tetrahydro-1H-chromeno[3,2-c]pyridine--Methyl1H-Indol-3-yl mdpi.comnih.gov

Reactions with Activated Methylene (B1212753) Compounds

The this compound system can undergo reactions with activated methylene compounds, leading to the formation of new fused ring systems or substituted derivatives. For instance, chromene-3-thiocarboxamides can be alkylated with bromomalononitrile. nih.gov The subsequent intramolecular cyclization of the resulting intermediate in refluxing DMSO yields a chromeno[3,2-c]pyridine derivative. nih.gov

Another example involves the reaction of 2-imino-chromen-3-thiocarboxamide with malononitrile (B47326) in ethanol (B145695) in the presence of piperidine. mdpi.com This reaction proceeds through a cascade of reactions at room temperature to afford the final chromeno[3,2-c]pyridine product in good yield. mdpi.com

Formation of Fused Heterocyclic Systems Containing the Chromeno[3,2-c]pyridine Moiety

The this compound core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. ias.ac.in These reactions often involve cycloaddition or domino reaction pathways.

One approach involves a domino three-component reaction where 3-(1-alkynyl)chromones react with NH-aldimines (generated in situ from aldehydes and ammonium (B1175870) acetate) to produce chromeno[3,2-c]pyridines. mdpi.com Another strategy utilizes an acid-promoted cascade cyclization of aryl group-substituted propargyl alcohol derivatives containing a p-hydroxybenzylamine unit to yield chromeno[3,2-c]pyridines. mdpi.com

Furthermore, thiophene-fused chromeno[3,2-c]pyridines have been synthesized from benzo[h]thieno[3,4-c]chromene by reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in refluxing xylene. mdpi.com This reaction proceeds through an addition and subsequent water elimination. mdpi.com

The construction of fused systems can also be achieved through [4+2]-cycloaddition reactions of o-quinone methides with electron-rich olefins. nih.gov For example, heating 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine (B3060482) with Mannich bases of isoflavones leads to the formation of pyrano[2′,3′:5,6]chromeno[3,2-c]pyridines. nih.gov

Structure Activity Relationship Sar Studies of 10h Chromeno 3,2 C Pyridine Analogs

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 10H-chromeno[3,2-c]pyridine derivatives is profoundly influenced by the nature and position of substituents on the tetracyclic scaffold. nih.govnih.govnih.gov Key positions that have been explored include C1, C6, C8, and C10, as well as the nitrogen atom (N2) of the pyridine (B92270) ring. nih.govnih.govnih.gov

A study involving a series of 1H-chromeno[3,2-c]pyridine derivatives revealed distinct SAR trends. nih.govnih.govnih.govdntb.gov.ua For instance, the introduction of a phenylethynyl group at the C1 position of 1,2,3,4-tetrahydro-2-methylchromeno[3,2-c]pyridin-10-one resulted in a potent inhibitor of MAO-B. nih.govnih.govnih.govdntb.gov.ua Specifically, the 2-methyl-1-(phenylethynyl) derivative demonstrated an IC50 value of 0.51 μM for MAO-B and also exhibited moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values in the range of 7–8 μM. nih.govnih.govnih.govdntb.gov.ua

Substituents on the chromene moiety also play a crucial role. For example, the presence of a chlorine atom at the C8 position has been investigated. mdpi.com Furthermore, the introduction of a bulky 1H-indol-3-yl fragment at the C10 position was found to slightly enhance the MAO-B inhibitory potency. nih.govnih.govnih.govdntb.gov.ua One such analog with an indolyl group at C10 showed an IC50 value of 3.51 μM for MAO-B. nih.govnih.govnih.govdntb.gov.ua

In the context of antiproliferative activity, 10-(1H-indol-3-yl) substituted 2,3,4,10-tetrahydro-1H-chromeno[3,2-c]pyridine analogs have demonstrated noteworthy cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HCT116), and cisplatin-resistant ovarian (SK-OV-3) tumor cells, with IC50 values in the low micromolar range. nih.govnih.govdntb.gov.uaresearchgate.net

Role of Pyridine Ring Saturation in Modulating Activity

The degree of saturation in the pyridine ring of the this compound scaffold is a critical determinant of its biological activity and selectivity. nih.govnih.govnih.gov Comparative studies of analogs with varying levels of saturation, such as 2,3-dihydro-1H-chromeno[3,2-c]pyridines (2,3-DHCPs) and 1,2,3,4-tetrahydro-2-methylchromeno[3,2-c]pyridin-10-ones (1,2,3,4-THCP-10-ones), have revealed significant differences in their inhibitory profiles. nih.govnih.govnih.govdntb.gov.ua

Specifically, the 2,3-DHCP derivatives have shown a preferential inhibition of MAO-A, with IC50 values around 1 μM. nih.govnih.govnih.govdntb.gov.ua In contrast, the more saturated 1,2,3,4-THCP-10-one analogs, particularly when substituted with a phenylethynyl group at C1, exhibit potent and selective inhibition of MAO-B. nih.govnih.govnih.govdntb.gov.ua This highlights that a partially saturated pyridine ring (as in 2,3-DHCPs) favors MAO-A inhibition, while a fully saturated pyridine ring, combined with specific substitutions, directs the activity towards MAO-B.

The saturation level also impacts the molecule's three-dimensional shape and flexibility, which in turn affects its binding affinity to the target enzymes. The difference in activity between the dihydro and tetrahydro analogs underscores the importance of the pyridine ring's conformation in dictating the interaction with the active sites of MAO-A and MAO-B. nih.gov

Stereochemical Influences on Activity Profiles

The stereochemistry of this compound analogs is an important, though less explored, aspect of their structure-activity relationship. The presence of chiral centers, for instance at the C1 and C10 positions, means that these compounds can exist as enantiomers. Although many studies have been conducted on racemic mixtures, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties.

The synthesis of these compounds often leads to the formation of racemic products. nih.gov For example, the introduction of a substituent at the C1 position of the tetrahydropyridine (B1245486) ring creates a chiral center. While the biological evaluation of separated enantiomers of this compound derivatives is not extensively reported in the reviewed literature, the crystal structure of one of the potent MAO-B inhibitors, a 1,2,3,4-THCP-10-one derivative, has been determined, confirming its three-dimensional arrangement. researchgate.net The differential interaction of enantiomers with the chiral environment of enzyme binding sites could lead to significant differences in their biological activity. A comprehensive understanding of the stereochemical influences would require the stereoselective synthesis or chiral separation of the enantiomers and their subsequent individual biological evaluation.

Computational and In-Silico Approaches to SAR Elucidation

Computational and in-silico methods, particularly molecular docking, have been employed to rationalize the observed structure-activity relationships of this compound analogs and to guide the design of new, more potent inhibitors. researchgate.netresearchgate.netdntb.gov.ua These approaches provide valuable insights into the plausible binding modes of these compounds within the active sites of their biological targets, such as MAO-A and MAO-B.

Molecular docking studies have been performed to understand the binding interactions of this compound derivatives with MAO enzymes. researchgate.net These studies can help to explain the observed selectivity of certain analogs for MAO-B over MAO-A. For instance, the docking of a potent 1-(phenylethynyl)-substituted 1,2,3,4-THCP-10-one derivative into the active site of MAO-B can reveal key interactions with amino acid residues that contribute to its high affinity and inhibitory potency. researchgate.net

While specific 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies on 10H-chromeno[3,2-c]pyridines are not extensively detailed in the provided context, the application of such methods to similar scaffolds like chromones has proven effective in modeling inhibitor-enzyme interactions and predicting the activity of new compounds. nih.gov These computational tools are invaluable for elucidating the SAR at a molecular level and for the rational design of next-generation inhibitors with improved activity and selectivity profiles.

Biological Activities and Mechanistic Insights of 10h Chromeno 3,2 C Pyridine Derivatives

Anti-Infective Properties

Derivatives of 10H-chromeno[3,2-c]pyridine have shown notable efficacy against a variety of infectious agents, including bacteria, viruses, and mycobacteria.

Antimicrobial Activity (e.g., against Staphylococcus aureus, Escherichia coli)

Naturally occurring this compound alkaloids have demonstrated significant antibacterial capabilities. Two new alkaloids, 9-acetyl-7-methoxy-3-methyl-10H-chromeno[3,2-c]pyridin-10-one and 8-acetyl-7-methoxy-3-methyl-10H-chromeno[3,2-c]pyridin-10-one, isolated from the plant Thalictrum scabrifolium, were found to possess high antibacterial activity against 12 different microbial strains that were isolated from the saliva of smokers. researchgate.net These findings underscore the potential of this chemical class in combating bacterial infections. While specific Minimum Inhibitory Concentration (MIC) values against common pathogens like Staphylococcus aureus and Escherichia coli are a focus of ongoing research, the broad activity observed is a promising indicator.

Table 1: Antibacterial Activity of Natural this compound Derivatives

Compound NameSource OrganismReported Antibacterial Activity
9-acetyl-7-methoxy-3-methyl-10H-chromeno[3,2-c]pyridin-10-oneThalictrum scabrifoliumHigh activity against 12 microbial strains from smokers' saliva. researchgate.net
8-acetyl-7-methoxy-3-methyl-10H-chromeno[3,2-c]pyridin-10-oneThalictrum scabrifoliumHigh activity against 12 microbial strains from smokers' saliva. researchgate.net

Antiviral Activity (e.g., antirotavirus, anti-tobacco mosaic virus (TMV))

The antiviral potential of this compound derivatives has been demonstrated against both animal and plant viruses. mdpi.com Research into metabolites from plants of the Thalictrum genus has led to the discovery of several compounds with notable antiviral effects.

Three specific chromeno[3,2-c]pyridine alkaloids isolated from Thalictrum scabrifolium were reported to exhibit antirotavirus activity. mdpi.com Furthermore, two alkaloids sourced from Thalictrum microgynum showed activity against the tobacco mosaic virus (TMV). mdpi.com One of the known alkaloids, also isolated from Aspergillus lentulus, demonstrated a high inhibition rate of 38.5% against TMV. mdpi.com The antiviral activity of this scaffold is a unique characteristic not commonly described for other related chromenopyridines. mdpi.com

Table 2: Antiviral Activity of Natural this compound Alkaloids

CompoundSource Organism(s)Target VirusReported Activity
Alkaloid 2, 3, 4Thalictrum scabrifoliumRotavirusShowed antirotavirus activity. mdpi.com
Alkaloid 4Aspergillus lentulusTobacco Mosaic Virus (TMV)High anti-TMV activity with an inhibition rate of 38.5%. mdpi.com
Alkaloid 9, 10Thalictrum microgynumTobacco Mosaic Virus (TMV)Showed anti-TMV activity. mdpi.com

Antitubercular Activity (against Mycobacterium tuberculosis H37Rv, MDR-TB)

In the search for new treatments for tuberculosis, a series of synthetic this compound derivatives were developed and evaluated. mdpi.com These compounds showed promising preliminary activity in both in-vitro and in-vivo studies against Mycobacterium tuberculosis H37Rv (MTB), the primary causative agent of tuberculosis. mdpi.comebi.ac.uk Notably, activity was also observed against multidrug-resistant strains of M. tuberculosis (MDR-TB), highlighting the potential of this scaffold to address the growing challenge of antibiotic resistance in tuberculosis treatment. mdpi.com

Antiproliferative and Anticancer Mechanisms

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a significant area of investigation. researchgate.net

Inhibition of Tumor Cell Growth (e.g., MCF-7, HCT116, SK-OV-3 cell lines)

Synthetic derivatives of 1H-chromeno[3,2-c]pyridine have shown noteworthy anticancer activity. nih.gov Specifically, a series of analogs bearing a 1H-indol-3-yl group at the C10 position were tested against human breast (MCF-7), colon (HCT116), and cisplatin-resistant ovarian (SK-OV-3) cancer cell lines. nih.govnih.gov

Among these, the analog designated as 6c was found to exert potent anti-tumor activity, with IC₅₀ values (the concentration required to inhibit cell growth by 50%) in the low micromolar range. researchgate.netnih.gov This indicates a high degree of cytotoxicity towards these cancer cells. nih.gov In contrast, some naturally occurring chromeno[3,2-c]pyridine alkaloids, namely Diaporphasines A–D isolated from an endophytic fungus, were tested against five tumor cell lines but did not exhibit significant inhibitory activity. mdpi.com

Table 3: Antiproliferative Activity of 10-(1H-indol-3-yl)-bearing 1H-Chromeno[3,2-c]pyridine Analog 6c

Cell LineCancer TypeIC₅₀ Value (µM)
MCF-7Breast Cancer4.83 - 11.3 researchgate.netnih.gov
HCT116Colon Cancer4.83 - 11.3 researchgate.netnih.gov
SK-OV-3Cisplatin-Resistant Ovarian Cancer4.83 - 11.3 researchgate.netnih.gov

Interactions with Cellular Pathways in Cancer

The mechanisms through which this compound derivatives exert their anticancer effects are under investigation. Based on studies of structurally similar molecules, it has been suggested that these compounds may have a propensity to bind to DNA, potentially through intercalation, which could disrupt DNA replication and transcription in cancer cells. nih.govnih.gov

Furthermore, many of the synthesized anticancer 1H-chromeno[3,2-c]pyridine derivatives were also evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B). nih.gov The role of MAO enzymes in tumor development and progression has been reported, suggesting that the inhibition of these enzymes could be one of the pathways contributing to the antiproliferative effects of these compounds. researchgate.netnih.gov The dual activity as potential DNA binders and MAO inhibitors makes this scaffold a candidate for the development of multi-target anticancer agents. nih.gov

Enzyme Inhibition Activities

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, playing a crucial role in the search for new therapeutic agents.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Several studies have focused on the synthesis and evaluation of this compound derivatives as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in the pathophysiology of neurodegenerative disorders and depression. mdpi.comnih.govnih.gov

A series of 1,2,3,4-tetrahydrochromeno[3,2-c]pyridin-10-one derivatives demonstrated varied inhibitory activities. nih.gov Structure-activity relationship (SAR) studies revealed that 2,3-dihydro-1H-chromeno[3,2-c]pyridine (2,3-DHCP) derivatives show a preference for MAO-A inhibition. nih.govnih.gov Conversely, the introduction of a phenylethynyl group at the C1 position of 1,2,3,4-tetrahydrochromeno[3,2-c]pyridin-10-one led to a potent and selective MAO-B inhibitor. nih.govnih.gov Furthermore, attaching a 1H-indol-3-yl moiety at the C10 position was found to enhance MAO-B inhibitory potency. nih.govnih.gov

One particular derivative, a potent and selective inhibitor of human MAO-B with an IC50 value of 0.89 μM, has been identified as a promising neuroprotective agent. mdpi.com Kinetic studies of selected MAO-B selective inhibitors have indicated a competitive mechanism of inhibition. mdpi.com

Table 1: Inhibitory Activity of this compound Derivatives against MAO-A and MAO-B

Compound MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Reference
2,3-DHCP derivative 2a 1.18 >10 MAO-A nih.govmdpi.com
2,3-DHCP derivative 2b 0.703 >10 MAO-A nih.govmdpi.com
1,2,3,4-THCP-10-one 3a >10 0.51 MAO-B nih.govnih.gov
10-indolyl-2,3,4,10-THCP 6c >10 3.51 MAO-B nih.govnih.gov
Unnamed Derivative - 0.89 MAO-B mdpi.com

IC50 values represent the concentration required for 50% inhibition.

Cholinesterase (AChE and BChE) Inhibition

The same series of this compound derivatives has also been assessed for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. mdpi.comnih.gov

Generally, the inhibitory activity of these compounds against cholinesterases is less pronounced compared to their effects on MAOs. nih.gov However, the 1-(2-phenylethynyl) substituted 1,2-dihydrochromeno[3,2-c]pyridin-10-one derivative 3a displayed moderate inhibitory activity against both AChE and BChE, with IC50 values in the low micromolar range. nih.govnih.gov For most other synthesized derivatives in the series, the activity against cholinesterases was found to be scarce. nih.govmdpi.com

Table 2: Inhibitory Activity of a this compound Derivative against Cholinesterases

Compound AChE IC50 (µM) BChE IC50 (µM) Reference
1,2,3,4-THCP-10-one 3a ~7-8 ~7-8 nih.govnih.gov

IC50 values represent the concentration required for 50% inhibition.

Metallo-β-lactamase 1 Inhibition

A naturally occurring alkaloid possessing the this compound core, 7-hydroxy-8-methoxy-3-methyl-10-oxo-10H-chromeno[3,2-c]-pyridine-9-carboxylic acid, has been identified as an inhibitor of New Delhi metallo-β-lactamase 1 (NDM-1). mdpi.com This enzyme is a significant contributor to antibiotic resistance in bacteria. The compound exhibited an IC50 value of 87.9 μM against NDM-1. mdpi.com Another derivative, SB236049, has shown inhibitory activity against metallo-β-lactamases from Bacillus cereus II and Bacteroides fragilis CfiA. mdpi.com

Other Enzyme Targets (e.g., α-amylase, α-glucosidase, tyrosine kinase, MEK 1 kinase)

Based on the conducted research, there is currently no available scientific literature detailing the inhibitory activities of this compound derivatives against α-amylase, α-glucosidase, tyrosine kinase, or MEK 1 kinase. While related chromene scaffolds have been investigated for some of these targets, specific data for the this compound core is lacking.

Anti-inflammatory Effects and Mechanisms

While some chromenopyridine isomers have been explored as potential non-steroidal anti-inflammatory drugs, a recent review on the synthesis and biological activity of chromeno[3,2-c]pyridines explicitly states that this particular scaffold has not yet been evaluated for anti-inflammatory purposes. mdpi.com Therefore, there are no reported anti-inflammatory effects or mechanistic studies for this compound derivatives at this time.

Antioxidant Activities

The development of multitarget compounds possessing both neuroprotective and antioxidant properties is considered a promising future direction for the chemical evolution of 10H-chromeno[3,2-c]pyridines. researchgate.net However, current scientific literature does not provide specific studies or data on the antioxidant activities of this compound derivatives. Research on the antioxidant potential of this specific heterocyclic system remains an area for future investigation.

Neuroprotective Potentials and Related Targets (e.g., Alzheimer's, Parkinson's disease)

Derivatives of the this compound scaffold have emerged as promising candidates in the search for new treatments for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Research into these compounds has revealed their potential to interact with key biological targets implicated in the progression of these diseases, demonstrating multifaceted neuroprotective properties.

The primary mechanism through which these derivatives are thought to exert their neuroprotective effects is the inhibition of monoamine oxidases (MAO), specifically MAO-A and MAO-B. mdpi.comnih.gov These enzymes are responsible for the degradation of neurotransmitters like dopamine (B1211576) and serotonin, and their inhibition can help to alleviate some of the symptoms associated with Parkinson's disease. Furthermore, the inhibition of MAO-B is considered a neuroprotective strategy for both Parkinson's and Alzheimer's diseases. nih.govdntb.gov.ua

In addition to MAO inhibition, certain this compound derivatives have shown the ability to inhibit cholinesterases (ChEs), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. Some derivatives have demonstrated a well-balanced, multitarget inhibitory activity against both MAO and ChE enzymes. mdpi.com

Recent studies have focused on the synthesis and evaluation of various substituted this compound analogs to understand their structure-activity relationships (SAR). For instance, a series of 2,3-dihydro-1H-chromeno[3,2-c]pyridine (2,3-DHCP) derivatives were found to be preferential inhibitors of MAO-A. mdpi.comnih.gov In contrast, a 1,2,3,4-tetrahydro-10H-chromeno[3,2-c]pyridin-10-one derivative, compound 3a , which features a phenylethynyl group at the C1 position, was identified as a potent and selective inhibitor of MAO-B, with an IC50 value of 0.51 μM. nih.govresearchgate.net This compound also displayed moderate inhibitory activity against both AChE and BChE. mdpi.comnih.gov

Further modifications, such as the introduction of a 1H-indol-3-yl fragment at the C10 position, have been shown to enhance the MAO-B inhibitory potency. mdpi.comnih.gov Specifically, the 10-indolyl-bearing 2,3,4,10-tetrahydro-1H-chromeno[3,2-c]pyridine (THCP) analog, 6c , exhibited an MAO-B IC50 of 3.51 μM. nih.gov The potential of these compounds is underscored by the fact that some derivatives have shown anti-aggregation activity against β-amyloid, a hallmark of Alzheimer's disease. mdpi.com

The following table summarizes the neuroprotective activities of selected this compound derivatives:

Compound Type Target(s) IC50 (μM) Potential Application Reference(s)
2a 2,3-DHCP derivative MAO-A 1.18 Neuroprotection nih.gov
2b 2,3-DHCP derivative MAO-A 0.703 Neuroprotection nih.gov
3a 1,2,3,4-THCP-10-one derivative MAO-B, AChE, BChE 0.51 (MAO-B), ~7-8 (ChEs) Parkinson's Disease, Alzheimer's Disease mdpi.comnih.govresearchgate.net

| 6c | 10-indolyl-bearing 2,3,4,10-THCP analog | MAO-B | 3.51 | Parkinson's Disease, Alzheimer's Disease | mdpi.comnih.gov |

These findings highlight the significant potential of the this compound scaffold in the development of novel, multi-target directed ligands for the treatment of complex neurodegenerative diseases.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 10H-chromeno[3,2-c]pyridine derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments offer a comprehensive understanding of the molecular structure.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of this compound derivatives. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), provide detailed information about the electronic environment and connectivity of atoms.

For instance, in the ¹H NMR spectrum of 2-methyl-1-(phenylethynyl)-1H-chromeno[3,2-c]pyridine-10(2H)-one, the methyl group protons appear as a singlet at 3.19 ppm. mdpi.com The protons on the pyridine (B92270) ring and the fused chromene system exhibit characteristic multiplets and coupling patterns that allow for their precise assignment. mdpi.comipb.pt The aromatic protons typically resonate in the downfield region, as seen in various pyridine derivatives where protons on the pyridine ring can appear at chemical shifts as high as 8.7 ppm. ipb.ptrsc.org

The ¹³C NMR spectra provide complementary information, with carbon chemical shifts being sensitive to their hybridization and the nature of neighboring atoms. ipb.pt In substituted pyridines, the carbon atoms of the pyridine ring show distinct resonances; for example, C-2 and C-6 are typically found at lower field than C-3, C-4, and C-5. ipb.pt

A representative example of ¹H NMR data for a substituted this compound derivative is presented below:

¹H NMR Data for 2-Methyl-1-(phenylethynyl)-1H-chromeno[3,2-c]pyridine-10(2H)-one

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
CH₃ 3.19 s -
H-1 5.94 d 1.2
H-4a 5.11 d 7.3
H-4b 6.62 dd 7.3, 1.3
Aromatic H 7.22-7.42 m -
Aromatic H 7.55 ddd 8.7, 7.1, 1.7
Aromatic H 8.19 dd 7.9, 1.6

Data recorded in CDCl₃ at 600 MHz. mdpi.com

Two-dimensional (2D) NMR techniques are indispensable for establishing the intricate connectivity and stereochemistry of complex molecules like this compound derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu It is instrumental in identifying adjacent protons within the molecular structure, helping to piece together spin systems in the pyridine and chromene rings. researchgate.netscience.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs (¹JCH). sdsu.edu This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum based on the chemical shifts of their attached protons. researchgate.netscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. science.gov This is vital for determining the stereochemistry and conformation of the molecule by observing through-space correlations between protons that are close to each other. researchgate.net For instance, NOESY can be used to confirm the relative orientation of substituents on the heterocyclic rings.

The combined application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound derivatives. researchgate.netscience.gov

To further validate experimental NMR data, theoretical calculations of chemical shifts are often employed. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose. imist.maresearchgate.net This quantum chemical method, often used in conjunction with Density Functional Theory (DFT), allows for the calculation of theoretical ¹H and ¹³C NMR chemical shifts. imist.maresearchgate.netnih.gov

The process typically involves optimizing the molecular geometry and then performing the GIAO calculation. researchgate.net The calculated chemical shifts are then compared with the experimental values. A good correlation between the theoretical and experimental data provides strong support for the proposed structure. imist.ma This approach can be particularly useful in distinguishing between possible isomers or in cases where experimental data is ambiguous. imist.maresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For example, the presence of a carbonyl group (C=O) in derivatives such as 10H-chromeno[3,2-c]pyridin-10-ones gives rise to a strong absorption band in the region of 1650-1750 cm⁻¹. The exact frequency can provide clues about the electronic environment of the carbonyl group. In the case of 2-methyl-1-(phenylethynyl)-1H-chromeno[3,2-c]pyridine-10(2H)-one, a characteristic alkyne (C≡C) stretching vibration is observed at 2250.8 cm⁻¹. mdpi.com The aromatic C-H and C=C stretching vibrations, as well as the C-O-C stretching of the chromene ether linkage, also produce characteristic absorption bands in the IR spectrum. rsc.org

Characteristic IR Absorption Bands for a Substituted this compound Derivative

Functional Group Wavenumber (ν) in cm⁻¹
Alkyne (C≡C) 2250.8

Data for 2-Methyl-1-(phenylethynyl)-1H-chromeno[3,2-c]pyridine-10(2H)-one. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI-MS), is crucial for determining the exact mass of a molecule with high precision (typically to four or more decimal places). researchgate.netnih.govlibretexts.org This high accuracy allows for the unambiguous determination of the molecular formula of a this compound derivative by comparing the experimentally measured mass with the calculated mass for a proposed formula. libretexts.org

For example, for 2-methyl-1-(phenylethynyl)-1H-chromeno[3,2-c]pyridine-10(2H)-one, the calculated mass for the protonated molecule [M+H]⁺ (C₂₁H₁₆NO₂) is 314.1181. The experimentally found mass of 314.1195 by HRMS (MALDI+) confirms the elemental composition of the compound. mdpi.com This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

HRMS Data for a Substituted this compound Derivative

Compound Molecular Formula Ion Calculated m/z Found m/z
2-Methyl-1-(phenylethynyl)-1H-chromeno[3,2-c]pyridine-10(2H)-one C₂₁H₁₅NO₂ [M+H]⁺ 314.1181 314.1195

Data obtained via MALDI+. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

In the study of chromeno[3,2-c]pyridine derivatives, X-ray crystallography has been instrumental in confirming the molecular structure of newly synthesized compounds. For instance, the structure of 2-Methyl-1-(phenylethinyl)-1H-chromeno[3,2-c]pyridine-10(2H)-one was unequivocally confirmed by X-ray diffraction analysis. nih.gov This analysis provides crucial insights into the conformation and spatial orientation of the fused heterocyclic rings and their substituents. The crystallographic data for this derivative are deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2225696, making the detailed structural information accessible to the scientific community. nih.gov

CompoundTechniqueKey FindingCCDC NumberReference
2-Methyl-1-(phenylethinyl)-1H-chromeno[3,2-c]pyridine-10(2H)-oneX-ray DiffractionMolecular structure confirmed.2225696 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, characterized by the wavelength of maximum absorption (λmax), provides information about the conjugated π-electron systems present in the compound. While specific UV-Vis absorption data for the parent this compound is not extensively detailed in the surveyed literature, related chromeno-pyridine derivatives are known to exhibit fluorescence, a property intrinsically linked to their electronic structure and studied using spectroscopic techniques. mdpi.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the calculated theoretical values for a proposed molecular formula, serving as a crucial checkpoint for the purity and identity of a synthesized compound.

In the synthesis of various chromeno[3,2-c]pyridine derivatives, elemental analysis or high-resolution mass spectrometry (HRMS) is routinely used to confirm that the correct empirical formula has been achieved. mdpi.com For example, the successful synthesis of derivatives is often validated by HRMS data, which provides a highly accurate mass-to-charge ratio that corresponds to the expected molecular formula.

Compound DerivativeTechniqueCalculated m/z [M+H]⁺Found m/zReference
6-Metoxy-2-methyl-1-(phenylethinyl)-1H-chromeno[3,2-c]pyridine-10(2H)-oneHRMS (MALDI+)344.1287344.1273 mdpi.com
8-Chloro-2,3-dihydro-2-methyl-1H-chromeno[3,2-c]pyridineHRMS (MALDI+)234.0686234.0693 mdpi.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Electronic Properties (e.g., HOMO-LUMO energy gaps, ionization potential, electron affinity)

The electronic properties of molecules, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding their chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a critical parameter, with a smaller gap indicating higher reactivity. nih.govresearchgate.net

For pyridine (B92270) derivatives, DFT calculations have been used to determine these properties. For example, in a study of 3-bromo-2-hydroxypyridine (B31989), the HOMO and LUMO energies were calculated to be -7.467 eV and -0.682 eV, respectively, resulting in an energy gap of -6.785 eV. mdpi.com The HOMO was characterized by a delocalized π character across the pyridine ring, while the LUMO was of π* type, suggesting a high probability of π → π* electronic transitions. mdpi.com In another study on bridged pyridine derivatives, it was found that the introduction of electron-donating groups like –NH2 increased the HOMO and LUMO energy levels, while electron-withdrawing groups like –CN decreased them. nih.gov

Table 1: Calculated Electronic Properties of Pyridine Derivatives

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Method
3-Bromo-2-hydroxypyridine-7.467-0.682-6.785DFT
3-Bromo-2-hydroxypyridine (Methanol)-6.879-1.4755.403TD-DFT
3-Bromo-2-hydroxypyridine (Water)-6.880-1.4755.406TD-DFT
3-Bromo-2-hydroxypyridine (DMSO)-6.880-1.4755.405TD-DFT
3-Bromo-2-hydroxypyridine (Gas)-6.880-1.4755.406TD-DFT

This table presents data from a study on 3-bromo-2-hydroxypyridine to illustrate the types of electronic properties calculated for pyridine-containing systems. mdpi.com

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, often performed using DFT methods, helps in the assignment of experimentally observed infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can confirm the molecular structure and understand the nature of chemical bonds. For pyridine-2,6-dicarbonyl dichloride, a detailed vibrational analysis was conducted, and the calculated frequencies showed excellent agreement with the experimental FT-IR and FT-Raman spectra. elixirpublishers.com The study assigned characteristic vibrational bands for C-H, C-N, C=O, and C-Cl bonds. elixirpublishers.com Similarly, for a novel furo[3,2-g]chromeno[2,3-b] mdpi.comnih.govthiazole[5,4-e]pyridine derivative, the calculated vibrational spectra were in good agreement with the observed spectra, with the B3LYP/6-311++G(d,p) method providing the best results. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption spectra of molecules. nih.govcecam.orgaps.org It provides information about the excited states of a molecule and the nature of electronic transitions. nih.gov TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which can be compared with experimental UV-Vis spectra. unimore.it

For a novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b] mdpi.comnih.govthiazolo[5,4-e]pyridine-2,10(3H)-dione, TD-DFT was used to calculate the energy and oscillator strength, supplementing the experimental findings. nih.gov In studies of pyrano[3,2-c]chromene derivatives, TD-DFT calculations at the TD-PBE/6-31G** level successfully reproduced the experimental excitation energies in DMSO. ijcce.ac.ir These calculations are crucial for understanding the photophysical properties of these compounds and their potential applications in areas like organic light-emitting diodes (OLEDs). ijcce.ac.ir

Molecular Docking and Dynamics Simulations in Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Derivatives of the chromeno[3,2-c]pyridine scaffold have been investigated for their potential as inhibitors of various enzymes. For instance, novel 1H-chromeno[3,2-c]pyridine derivatives were synthesized and evaluated as inhibitors of monoamine oxidases (MAO A and B) and cholinesterases (AChE and BChE), which are relevant targets for neurodegenerative diseases. mdpi.comnih.gov Molecular docking studies on 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives against the Hepg-2 cancer protein (PDB code: 4mmh) were performed to understand their binding interactions. niscair.res.in

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. researchgate.net MD simulations provide insights into the dynamic behavior of the complex, including fluctuations in atomic positions and changes in intermolecular interactions, which are crucial for assessing the binding stability of a potential drug candidate. nih.govresearchgate.net

In-Silico Screening and Virtual Ligand Design

In-silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, often coupled with pharmacophore modeling and molecular docking, accelerates the drug discovery process. nih.gov

For chromeno[2,3-b]pyridine systems, multicomponent reactions have been designed to create a diverse library of compounds. researchgate.net These libraries can then be subjected to virtual screening to identify derivatives with potential biological activities. The design of novel 1H-chromeno[3,2-c]pyridine derivatives as MAO inhibitors is an example of how computational design can guide synthetic efforts. mdpi.comnih.gov By understanding the structure-activity relationships (SARs) through computational studies, medicinal chemists can design and synthesize new ligands with improved potency and selectivity. mdpi.com

Conformational Analysis and Stability Studies

Conformational analysis is crucial for understanding the three-dimensional structure and stability of molecules. For complex heterocyclic scaffolds, including those related to the 10H-chromeno[3,2-c]pyridine nucleus, computational methods are employed to determine the most stable conformations.

In studies of natural products containing related structural cores, a common approach involves a multi-step computational procedure. nih.gov Initially, a broad conformational search is performed using molecular mechanics methods, such as the MM+ force field, to identify a wide range of possible low-energy structures. nih.gov The conformers that lie within a specific energy window (e.g., 2 kcal/mol) of the global minimum are then selected for more rigorous analysis. nih.gov

These selected conformers are subjected to geometry optimization using more advanced and accurate methods, such as Density Functional Theory (DFT). nih.gov A widely used functional for this purpose is B3LYP, paired with a basis set like 6-31+G(d,p), which provides a good balance between accuracy and computational cost. nih.gov These DFT calculations refine the molecular geometries and provide precise energy values, allowing for the identification of the most stable conformer(s) in the gas phase. nih.gov The stability of these compounds is a key factor influencing their biological activity and potential applications.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. While this technique is widely applied to heterocyclic compounds, specific MEP mapping studies dedicated to the this compound scaffold are not prominently featured in the surveyed scientific literature.

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational chemistry can predict the NLO properties of molecules by calculating parameters such as polarizability (α) and hyperpolarizability (β and γ). Molecules with extensive π-conjugated systems and significant charge separation often exhibit enhanced NLO responses. Although the this compound system possesses a conjugated structure, detailed computational investigations into its specific non-linear optical properties have not been identified in the reviewed literature.

Emerging Applications of 10h Chromeno 3,2 C Pyridine Non Biological

Fluorescent Dyes and Luminescence Intensifiers

The 10H-chromeno[3,2-c]pyridine scaffold is a component of certain fluorescent compounds, valued for their light-emitting properties. nih.govmdpi.com The fusion of the coumarin (B35378) and pyridine (B92270) rings can create derivatives with notable fluorescence, making them suitable for use as fluorescent dyes and markers. nih.gov

In a notable synthesis, fluorescent 2,3-fused coumarin derivatives incorporating the chromeno[3,2-c]pyridine core were prepared. nih.gov The reaction of a 3-carboxamide derivative, itself synthesized from 4-diethylaminosalicylaldehyde and cyanoacetamide, with activated acetonitrile (B52724) compounds in the presence of a pyridine catalyst yielded the target fluorescent chromeno[3,2-c]pyridines. nih.gov This method highlights a practical pathway to fluorescent materials built upon this specific heterocyclic system. nih.gov

Reactant 1Reactant 2ProductYield (%)Reference
3-Carboxamide derivative 105p-nitrobenzylcyanideThis compound derivative 10760% nih.gov
3-Carboxamide derivative 105benzimidazo-2-acetonitrile 106This compound derivative 10865% nih.gov

This table details the synthesis of fluorescent this compound derivatives as reported in the literature. nih.gov

Dyestuffs

The chromeno[3,2-c]pyridine framework has been successfully incorporated into dye molecules. nih.govmdpi.com An early example of this application involved a synthesis sequence using an electrophilic substitution followed by nucleophilic substitution to construct the dye. nih.gov Specifically, the cyclization of 4-chloroquinoline-3-carbaldehyde (B1363059) with N,N-dimethyl-3-aminophenol in refluxing glacial acetic acid produced a dye containing the chromeno[3,2-c]pyridine skeleton in an 80% yield. nih.gov This synthetic principle has been adopted by other research groups for the creation of various dyes and fluorescent markers. nih.gov

Organic Semiconductor Materials

The potential application of this compound and its derivatives in the field of organic electronics is an area of emerging interest. Fused heterocyclic systems are often explored for their utility in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) due to their rigid structures that can facilitate charge transport and their tunable electronic properties.

While closely related heterocyclic systems like pyrano[3,2-c]chromene derivatives have been studied for their optoelectronic properties for potential use in OLEDs, specific research detailing the comprehensive optoelectronic characteristics (such as absorption, emission spectra, and quantum yields) of this compound is not widely available in the reviewed scientific literature. ijcce.ac.ir The fluorescent properties of some derivatives suggest inherent potential in optoelectronic applications, but dedicated studies remain limited. nih.gov

Similarly, detailed investigations into the charge transport properties, such as electron and hole mobility or reorganization energies, for this compound are not extensively documented. Theoretical and experimental studies on analogous compounds, such as pyrano[3,2-c]chromene derivatives, have shown that substitutions on the core structure can influence charge transport, suggesting that derivatives of this compound could potentially be engineered as n-type or p-type semiconductor materials. ijcce.ac.ir However, a review of the literature indicates that chromeno[3,2-c]pyridines have been less thoroughly explored compared to other isomers, and specific data on their charge transport capabilities are yet to be prominently reported. nih.gov

Future Perspectives and Research Directions

Development of Novel and Efficient Synthetic Routes

The synthesis of the 10H-chromeno[3,2-c]pyridine core is a critical aspect that underpins all other areas of research. While several synthetic methodologies have been established, the development of more efficient, versatile, and environmentally friendly routes remains a key objective.

Early methods for constructing the chromeno[3,2-c]pyridine skeleton include the cyclization of cyanopyridyl phenyl ether, a four-step process with a modest yield of 10%. mdpi.com Another established approach involves the condensation of morpholine (B109124) enamines with salicylaldehydes. mdpi.com More recent innovations have focused on domino three-component reactions and acid-promoted cascade cyclization processes to generate the fused heterocyclic system. mdpi.com

Future research will likely focus on the development of novel catalytic systems, such as ruthenium-catalyzed [2+2+2] cycloadditions, which have been successfully applied to the synthesis of related chromenopyridine isomers. rsc.org The use of high-pressure systems, like the Q-tube reactor, has also shown promise in improving reaction efficiency and scalability for similar heterocyclic structures. nih.gov The exploration of multicomponent reactions (MCRs) will continue to be a priority, given their potential for rapid library generation and structural diversity. researchgate.net

Table 1: Selected Synthetic Methodologies for Chromeno[3,2-c]pyridines

MethodStarting MaterialsKey FeaturesReference
CyclizationCyanopyridyl phenyl etherFour-step sequence, low yield mdpi.com
CondensationMorpholine enamine and salicylaldehyde (B1680747)One of the earlier, simpler pathways mdpi.com
Domino ReactionThree-component reactionEfficient for creating fused heterocycles mdpi.com
Cascade CyclizationAryl group-substituted propargyl alcohol derivativesAcid-promoted process mdpi.com

Exploration of Diverse Derivatization Strategies

The functionalization of the this compound scaffold is paramount for tuning its physicochemical properties and biological activities. Future research will delve into more diverse and sophisticated derivatization strategies to expand the chemical space of this promising heterocycle.

Recent studies have demonstrated the synthesis of a variety of derivatives, including those with different degrees of saturation in the pyridine (B92270) ring, oxidation at the C10 position, and the introduction of substituents such as phenylethynyl groups at C1 and 1H-indol-3-yl fragments at C10. mdpi.comnih.gov These modifications have been shown to significantly impact the biological activity of the resulting compounds. mdpi.comnih.gov For instance, the introduction of a phenylethynyl group at C1 led to a potent MAO-B inhibitor, while the addition of an indolyl fragment at C10 conferred antitumor activity. mdpi.comnih.gov

Future derivatization efforts will likely explore a wider range of substituents at various positions of the chromenopyridine core. This will involve the use of modern synthetic techniques to introduce a variety of functional groups, including halogens, alkyl chains, and other heterocyclic moieties. The goal is to generate extensive libraries of compounds for high-throughput screening against a multitude of biological targets. nih.gov

In-depth Mechanistic Studies of Biological Activities

While several biological activities of this compound derivatives have been identified, a deeper understanding of their mechanisms of action is crucial for rational drug design. Future research will need to employ a combination of experimental and computational approaches to elucidate the molecular targets and pathways through which these compounds exert their effects.

Derivatives of 1H-chromeno[3,2-c]pyridine have been evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), enzymes implicated in neurodegenerative diseases. mdpi.comnih.gov Some analogs have also demonstrated significant antiproliferative activity against various cancer cell lines, including breast, colon, and ovarian cancer cells. mdpi.comnih.govresearchgate.net Natural chromeno[3,2-c]pyridine alkaloids have also shown anti-tobacco mosaic virus and antirotavirus activity. mdpi.comresearchgate.net

Future mechanistic studies should focus on identifying the specific binding modes of these compounds with their protein targets. Techniques such as X-ray crystallography of protein-ligand complexes and detailed kinetic studies will be invaluable. For the anticancer compounds, investigations into their effects on cell cycle progression, apoptosis, and specific signaling pathways will be necessary to unravel their mode of action. It has been suggested that some derivatives may exert their antiproliferative effects through DNA binding, a hypothesis that warrants further investigation. mdpi.com

Advanced Computational Modeling for Rational Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with improved potency and selectivity. Future research on 10H-chromeno[3,2-c]pyridines will increasingly rely on advanced computational techniques to guide synthetic efforts.

Molecular docking studies have already been employed to understand the binding of chromeno[3,2-c]pyridine derivatives to their biological targets, such as MAO. mdpi.com These studies can help to explain structure-activity relationships (SARs) and guide the design of new analogs with enhanced activity. nih.gov Computational methods can also be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of new compounds, helping to prioritize those with the most promising pharmacokinetic profiles. dntb.gov.ua

The future will see the application of more sophisticated computational methods, such as molecular dynamics simulations, to study the dynamic behavior of these compounds in their biological environment. Quantitative structure-activity relationship (QSAR) models will be developed to predict the biological activity of new derivatives before they are synthesized. These computational approaches, in combination with experimental data, will accelerate the hit-to-lead optimization process and facilitate the discovery of new drug candidates. nih.gov

Expansion into New Material Science Applications

Beyond their medicinal applications, the unique photophysical properties of chromene-based compounds suggest that 10H-chromeno[3,2-c]pyridines could find applications in material science. The chromene scaffold is known to be a component of various dyestuffs and fluorescent dyes. mdpi.com

Future research should explore the potential of this compound derivatives as functional materials. This could include their use as:

Organic light-emitting diodes (OLEDs): The inherent fluorescence of some derivatives could be harnessed for the development of new emissive materials.

Fluorescent probes: The sensitivity of their fluorescence to the local environment could be exploited for the development of sensors for ions or biomolecules.

Nonlinear optical materials: The extended π-system of the chromenopyridine core suggests potential for applications in nonlinear optics.

Systematic studies of the photophysical properties of a wide range of 1H-chromeno[3,2-c]pyridine derivatives will be necessary to identify candidates with suitable characteristics for these applications. This will involve measuring their absorption and emission spectra, fluorescence quantum yields, and lifetimes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 10H-chromeno[3,2-c]pyridine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Common synthetic strategies include cyclocondensation reactions and functionalization of precursor heterocycles. For example, pyrano[3,2-c]pyridones can be synthesized via carbamoylation using reagents like N,N-dimethylcarbamoyl chloride in pyridine with p-DMAP as a catalyst . Optimization involves adjusting solvent polarity (e.g., dioxane for reflux), stoichiometry of reagents (e.g., POCl₃ for chlorination), and reaction time (e.g., 6–48 hours depending on substituents) .

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR for assigning proton and carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl carbons at δ 160–180 ppm). LC-MS confirms molecular weight and purity (>95%) .
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., C–C–C angles ~120°) and intermolecular interactions (e.g., π–π stacking distances of 3.44–3.83 Å) .

Q. What purification techniques are recommended for isolating this compound derivatives?

  • Methodological Answer : Column chromatography (silica gel, eluents: ethyl acetate/hexane gradients) effectively separates regioisomers. Recrystallization from ethanol or acetonitrile improves purity, with melting points often >150°C . For polar derivatives, preparative HPLC with C18 columns and acetonitrile/water mobile phases is advised .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives against enzyme targets like CYP51?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS assess binding stability. Key parameters include:

  • Root Mean Square Deviation (RMSD) : Measures protein-ligand complex stability (<2 Å indicates stable binding).
  • Binding Free Energy : Calculated via MM-PBSA to rank derivatives (e.g., ΔG < −30 kcal/mol suggests strong inhibition) .
    • Validation : Compare computational results with in vitro enzymatic assays (e.g., IC₅₀ values for CYP51 inhibition) .

Q. What strategies resolve contradictions between theoretical predictions and experimental bioactivity data?

  • Methodological Answer :

  • Data Triangulation : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Parametric Adjustments : Re-optimize force fields in MD simulations (e.g., AMBER vs. CHARMM) to better match experimental IC₅₀ values .
  • Experimental Replication : Validate computational outliers using dose-response assays (e.g., 10–100 µM concentration ranges) .

Q. How can derivatization enhance the biological activity of this compound scaffolds?

  • Methodological Answer :

  • Functional Group Introduction : Install electron-withdrawing groups (e.g., –CF₃ at C4) to improve target binding via halogen bonding .
  • Ring Expansion : Fuse additional heterocycles (e.g., thiophene rings) to increase rigidity and selectivity .
  • Prodrug Design : Introduce ester linkages (e.g., methyl carboxylates) for improved bioavailability .

Q. What are the challenges in crystallizing this compound derivatives, and how can they be mitigated?

  • Methodological Answer : Challenges include polymorphism and solvent inclusion. Mitigation strategies:

  • Solvent Screening : Use high-boiling solvents (e.g., DMF) for slow evaporation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., thiochromeno[2,3-b]pyridines) to induce nucleation .

Key Pitfalls to Avoid

  • Synthetic Pitfalls : Avoid over-reliance on POCl₃ for chlorination, which can lead to side reactions in polyaromatic systems .
  • Computational Pitfalls : Ensure force field parameters match the protonation state of the ligand (e.g., neutral vs. zwitterionic forms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.